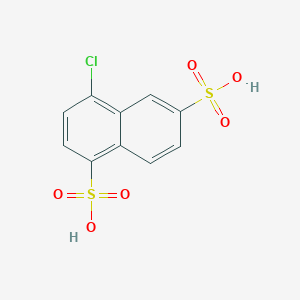

4-Chloronaphthalene-1,6-disulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65312-90-5 |

|---|---|

Molecular Formula |

C10H7ClO6S2 |

Molecular Weight |

322.7 g/mol |

IUPAC Name |

4-chloronaphthalene-1,6-disulfonic acid |

InChI |

InChI=1S/C10H7ClO6S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5H,(H,12,13,14)(H,15,16,17) |

InChI Key |

DQZNQYGRRFDHFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)Cl)S(=O)(=O)O |

Origin of Product |

United States |

Comprehensive Overview of 4 Chloronaphthalene 1,6 Disulfonic Acid Within Aromatic Sulfonate Chemistry

Contextual Placement within Naphthalene (B1677914) Sulfonate Chemistry and Chlorinated Aromatic Compounds

4-Chloronaphthalene-1,6-disulfonic acid is a polysubstituted derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its chemical structure features a naphthalene core functionalized with one chlorine atom and two sulfonic acid groups. This specific substitution pattern places it at the intersection of two significant classes of industrial organic compounds: naphthalene sulfonates and chlorinated aromatic compounds.

Naphthalene Sulfonate Chemistry Naphthalene sulfonates are a class of organic compounds derived from naphthalene by the substitution of one or more hydrogen atoms with a sulfonic acid (-SO₃H) functional group. wikipedia.orggreenagrochem.com The process of introducing these groups, known as sulfonation, is typically achieved by reacting naphthalene with sulfuric acid or oleum (B3057394). greenagrochem.com The position and number of sulfonic acid groups on the naphthalene ring are determined by reaction conditions such as temperature and reaction time. greenagrochem.comshokubai.org For instance, sulfonation at lower temperatures tends to favor the formation of 1-naphthalenesulfonic acid (alpha-sulfonation), while higher temperatures promote the thermodynamically more stable 2-naphthalenesulfonic acid (beta-sulfonation). researchgate.net

These compounds are of considerable commercial importance, primarily serving as versatile intermediates in the synthesis of a wide range of chemicals. greenagrochem.com Aminonaphthalenesulfonic acids, for example, are key precursors in the manufacture of azo dyes. wikipedia.org Furthermore, alkylnaphthalene sulfonates and condensation products of naphthalenesulfonates with formaldehyde (B43269) are widely used as superplasticizers in concrete, dispersants, and wetting agents in various industries, including textiles and agriculture. wikipedia.orgayshzj.com

Chlorinated Aromatic Compounds Chlorinated aromatic compounds are a broad category of chemicals characterized by an aromatic ring system, such as benzene (B151609) or naphthalene, to which one or more chlorine atoms are attached. eurochlor.org This group includes well-known substances like polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs). wikipedia.orgtaylorandfrancis.comwikipedia.org PCNs are produced by the direct chlorination of naphthalene, and their physical and chemical properties, such as physical state (from oil to waxy solid) and solubility, vary depending on the degree of chlorination. wikipedia.org Due to their stability and hydrophobic nature, many chlorinated aromatic compounds are persistent in the environment. wikipedia.org They are utilized as intermediates in the production of pesticides, dyes, and pharmaceuticals. eurochlor.orgresearchgate.net this compound is a member of this class, specifically a monochlorinated naphthalene that has also undergone disulfonation.

| Property | Value |

|---|---|

| CAS Number | 65312-90-5 molbase.comguidechem.com |

| Molecular Formula | C₁₀H₇ClO₆S₂ molbase.com |

| Molecular Weight | 322.74 g/mol molbase.com |

| Synonyms | 4-chloro-naphthalene-1,6-disulfonic acid; 1,6-Naphthalenedisulfonic acid, 4-chloro molbase.com |

Historical Perspectives and Early Chemical Investigations of Chlorinated Naphthalene Sulfonates

The scientific and industrial history of compounds like this compound is rooted in the separate but parallel development of naphthalene sulfonation and naphthalene chlorination technologies in the late 19th and early 20th centuries.

The sulfonation of naphthalene was a subject of intense study by the early 1900s, driven by the burgeoning synthetic dye industry. google.com The ability to control the isomeric products of sulfonation was crucial for producing specific dye precursors, leading to fundamental research on the kinetics and thermodynamics of the reaction. researchgate.net Concurrently, the development of synthetic surfactants began to take shape. During World War I, Germany pioneered the production of alkyl naphthalene sulfonates as a substitute for soap, marking a significant milestone in the history of industrial surfactants. sanhe-daily.com These early naphthalene sulfonates, while not superior cleaning agents, possessed excellent wetting properties and stability in hard and acidic water. sanhe-daily.com

The industrial production of polychlorinated naphthalenes (PCNs) commenced around 1910 in both Europe and the United States. wikipedia.org These compounds were marketed under trade names like Halowax and Nibren waxes and were valued for their chemical stability, non-flammability, and insulating properties, finding use in coatings for electrical wires and other applications. wikipedia.org However, by the 1930s, significant health hazards associated with exposure to PCNs became apparent. Reports of severe skin conditions (chloracne) and fatal liver disease among workers prompted early investigations into the toxicology of these substances. wikipedia.orgwho.int

In the 1930s, IG Farben in Germany developed polynaphthalene sulfonates (PNS), which were condensation products of naphthalene sulfonic acid and formaldehyde. hardtchemical.com Initially used in the leather tanning and textile industries, their application later expanded into the development of synthetic rubber and as cementing additives in the oil field industry. hardtchemical.com These historical trajectories in sulfonation and chlorination provided the foundational chemistry for the eventual synthesis and investigation of hybrid molecules like chlorinated naphthalene sulfonic acids, which combined the functional characteristics of both parent classes.

| Time Period | Development | Significance |

|---|---|---|

| Early 20th Century | Intensive study of naphthalene sulfonation. google.com | Established fundamental principles for producing key dye intermediates. |

| c. 1910 | Commercial production of Polychlorinated Naphthalenes (PCNs) begins. wikipedia.org | Introduced a new class of industrial materials for insulation and coatings. |

| World War I | Development of alkyl naphthalene sulfonates in Germany. sanhe-daily.com | Marked the advent of early synthetic surfactants derived from naphthalene. |

| 1930s | Development of Polynaphthalene Sulfonates (PNS) by IG Farben. hardtchemical.com | Expanded the application of sulfonated naphthalenes as dispersants and tanning agents. |

| 1930s-1940s | Reports of health hazards (chloracne, liver disease) from PCN exposure. wikipedia.orgwho.int | Led to early toxicological investigations of chlorinated aromatic compounds. |

Methodologies for Isomeric Differentiation in Substituted Naphthalenes

The naphthalene molecule has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). For a monosubstituted naphthalene, only two positional isomers are possible (e.g., 1-naphthol (B170400) and 2-naphthol). quora.com However, for polysubstituted naphthalenes such as this compound, a large number of structural isomers can exist depending on the placement of the substituents on the two fused rings. The precise identification of a specific isomer is therefore a non-trivial analytical challenge that requires sophisticated methodologies to differentiate between compounds with the same molecular formula but different structural arrangements.

The differentiation and structural elucidation of substituted naphthalene isomers rely heavily on a combination of chromatographic separation and spectroscopic analysis.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a primary method for the separation of non-volatile or thermally sensitive compounds like sulfonic acids. nih.govrdd.edu.iq Using a reversed-phase column (such as C18), isomers can be separated based on differences in their polarity and interaction with the stationary phase. rdd.edu.iq The separated components can then be detected using UV-Vis or fluorescence detectors. nih.gov

Gas Chromatography (GC): GC is highly effective for separating volatile compounds. While sulfonic acids themselves are not suitable for direct GC analysis, they can be derivatized to more volatile forms. GC is particularly useful for separating isomers of chlorinated or alkylated naphthalenes and is often coupled with a mass spectrometer for identification. proquest.comnih.gov

Spectroscopic and Spectrometric Techniques:

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. When coupled with GC (GC-MS), it allows for the identification of separated isomers based on their unique mass spectra. proquest.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. tandfonline.com Tandem mass spectrometry (MS/MS) can further help differentiate positional isomers by analyzing the fragmentation patterns of selected parent ions. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure determination. tandfonline.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms. For complex structures with overlapping signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms and definitively map the positions of the chlorine and sulfonate substituents on the naphthalene ring. tandfonline.com

| Method | Principle | Application for Substituted Naphthalenes |

|---|---|---|

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. rdd.edu.iq | Excellent for separating non-volatile sulfonic acid isomers. nih.gov |

| GC-MS | Separation by volatility (GC) followed by identification based on mass and fragmentation (MS). proquest.com | Effective for identifying isomers of chlorinated and alkylated naphthalenes. nih.gov |

| NMR (1D & 2D) | Analysis of nuclear spin transitions in a magnetic field to determine molecular structure. tandfonline.com | Provides definitive structural elucidation and confirms substituent positions. tandfonline.com |

| Tandem MS | Fragmentation of selected ions to obtain further structural information. osti.gov | Aids in distinguishing between positional isomers that may have similar primary mass spectra. osti.gov |

Chemical Reactivity and Functional Group Transformations of 4 Chloronaphthalene 1,6 Disulfonic Acid

Reactions Involving the Sulfonic Acid Moieties

The two sulfonic acid groups on the naphthalene (B1677914) ring are highly polar and acidic, making them key sites for derivatization and polymerization reactions.

Derivatization to Sulfonyl Halides and Other Functional Groups

The sulfonic acid groups of 4-chloronaphthalene-1,6-disulfonic acid can be converted into more reactive intermediates, such as sulfonyl halides, which are versatile precursors for other functional groups like sulfonamides and sulfonate esters.

The most common method for this transformation is the reaction with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, the disodium (B8443419) salt of a naphthalenedisulfonic acid can be treated with phosphorus pentachloride at elevated temperatures to yield the corresponding disulfonyl chloride. A general representation of this reaction is the conversion of naphthalene-1,5-disulfonic acid disodium salt to naphthalene-1,5-disulfonyl chloride, which typically proceeds with good yields (65-88%) when heated with PCl₅ at approximately 110°C for one hour. orgsyn.org Similarly, chlorosulfonic acid can also be employed for this conversion. orgsyn.org

Once the disulfonyl chloride derivative of this compound is formed, it can readily react with nucleophiles. Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding disulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct. google.com

Furthermore, the disulfonyl chloride can be reacted with alcohols or phenols to produce disulfonate esters. This esterification is often facilitated by a base to activate the alcohol or phenol (B47542). The synthesis of sulfonate esters can also be achieved directly from the sulfonic acid by reacting it with an alcohol in the presence of a suitable coupling reagent.

Table 1: Representative Yields for the Derivatization of Naphthalenesulfonic Acids

| Starting Material | Reagent | Product | Typical Yield (%) |

| Naphthalene-1,5-disulfonic acid disodium salt | PCl₅ | Naphthalene-1,5-disulfonyl chloride | 65-88 |

| Aryl sulfonyl chloride | Ammonia/Amine | Aryl sulfonamide | 72-96 |

| p-Toluenesulfonyl chloride | Alcohol/DABCO | p-Toluenesulfonate ester | High |

| This table presents typical yields for reactions analogous to those of this compound, based on available literature for similar compounds. |

Mechanisms of Salt Formation and Complexation with Metal Ions

As strong acids, the sulfonic acid groups of this compound readily donate their protons in the presence of a base, such as a metal hydroxide (B78521) or carbonate, to form sulfonate salts. This is a standard acid-base neutralization reaction.

The sulfonate anions can act as ligands, coordinating to metal ions to form metal complexes. The oxygen atoms of the sulfonate groups are the primary coordination sites. The strength of this interaction is quantified by the stability constant (or formation constant) of the complex, which is the equilibrium constant for the formation of the complex in solution. wikipedia.org The stability of these complexes is influenced by factors such as the charge and size of the metal ion, and the chelation effect if both sulfonate groups coordinate to the same metal center. wikipedia.org Naphthalene-based ligands are known to form coordination compounds with a variety of metal ions, including transition metals like Cu(II), Zn(II), and Mn(II), as well as lanthanide ions. researchgate.netedu.krdnih.govirapa.org

The formation of these complexes can be represented by the following general equilibrium:

Mⁿ⁺ + L²⁻ ⇌ ML⁽ⁿ⁻²⁾⁺

Where Mⁿ⁺ is a metal ion and L²⁻ is the 4-chloronaphthalene-1,6-disulfonate anion. The stability of these complexes can be determined using techniques such as potentiometric titrations.

Polycondensation and Oligomerization Reactions of Sulfonated Naphthalenes

Sulfonated naphthalenes, including this compound, can undergo polycondensation reactions to form polymers and oligomers. A classic example is the condensation with formaldehyde (B43269). In this reaction, the naphthalene rings are linked by methylene (B1212753) bridges, resulting in a polymer known as a naphthalene sulfonate formaldehyde condensate. lerochem.eu These polymers have applications as dispersants and plasticizers. The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants and the temperature. researchgate.net

Another important class of polymers derived from sulfonated aromatic compounds are polysulfones and poly(aryl ether ketone)s. These high-performance polymers can be synthesized through the aromatic nucleophilic substitution polycondensation of sulfonated monomers. For instance, sulfonated poly(aryl ether ketone)s containing naphthalene moieties have been prepared by the reaction of a dihydroxynaphthalene with a sulfonated activated aromatic dihalide. scispace.com The resulting polymers exhibit high thermal stability and proton conductivity, making them suitable for applications such as proton exchange membranes in fuel cells. scispace.commdpi.com

Table 2: Properties of Polymers Derived from Sulfonated Naphthalenes

| Polymer Type | Monomers | Typical Molecular Weight (Mn) | Key Properties |

| Naphthalene sulfonate formaldehyde condensate | Naphthalenesulfonic acid, Formaldehyde | 472.4 g/mol (for a specific example) | Water-soluble, Dispersing agent |

| Sulfonated poly(p-phenylene) and Naphthalene containing Poly(arylene ether ketone) | Sulfonated p-phenylene, Naphthalene-containing diol, Activated dihalide | 33.5 - 59.6 kDa | High thermal stability, Good mechanical properties, Proton conductivity |

| This table provides examples of polymers synthesized from sulfonated naphthalene precursors and their characteristic properties. |

Reactions Involving the Chlorinated Aromatic Core

The chlorine atom attached to the naphthalene ring offers another site for chemical modification, primarily through nucleophilic aromatic substitution and other transformations of the chloro substituent.

Nucleophilic Aromatic Substitution on Chloronaphthalene Sulfonates

The chlorine atom on the electron-deficient naphthalene ring, further activated by the electron-withdrawing sulfonic acid groups, can be displaced by strong nucleophiles. This reaction, known as nucleophilic aromatic substitution (SNA), is a common method for introducing various functional groups onto the aromatic core.

For example, the chloro substituent can be replaced by an amino group through reaction with ammonia or an amine at elevated temperatures and pressures, often in the presence of a copper catalyst (Bucherer-type reaction). Similarly, reaction with hydroxide ions under forcing conditions can lead to the formation of a hydroxyl group (a phenol derivative). The reactivity of the chloro group towards nucleophilic attack is enhanced by the presence of the electron-withdrawing sulfonate groups.

Chemical Transformation of the Chloro Substituent

Beyond substitution, the chloro group can undergo other chemical transformations. One important reaction is dechlorination, which involves the removal of the chlorine atom and its replacement with a hydrogen atom. This can be achieved through various reductive methods, including electrochemical reduction. For instance, 1-chloronaphthalene (B1664548) can be completely dechlorinated electrochemically, with the reaction proceeding autocatalytically with the naphthalene radical anion as a mediator. nih.govresearchgate.net This process is particularly relevant for environmental remediation applications.

The chloro substituent also enables participation in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to couple aryl chlorides with boronic acids to form biaryl compounds. mdpi.comnih.govmdpi.comresearchgate.net This allows for the extension of the carbon skeleton of the this compound molecule, providing access to a wide array of complex derivatives.

Table 3: Common Transformations of the Chloro Group on an Aromatic Ring

| Reaction Type | Reagents/Catalyst | Product Functional Group |

| Nucleophilic Aromatic Substitution (Amination) | Amine, Copper catalyst | Amino group |

| Nucleophilic Aromatic Substitution (Hydroxylation) | NaOH, High temperature/pressure | Hydroxyl group |

| Reductive Dechlorination | Electrochemical reduction | Hydrogen |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl group |

| This table outlines common chemical transformations applicable to the chloro substituent on the aromatic core of this compound. |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on this compound

The directing effects of the individual functional groups are as follows:

Sulfonic Acid (-SO₃H) Groups: The sulfonic acid group is a strongly deactivating, meta-directing group. stackexchange.com Its strong electron-withdrawing character, through both inductive and resonance effects, reduces the nucleophilicity of the aromatic ring, making substitution more difficult. stackexchange.comscielo.org.mx

The -SO₃H group at the C1 position directs incoming electrophiles to the C3 and C8 positions.

The -SO₃H group at the C6 position directs incoming electrophiles to the C5 and C8 positions.

Chloro (-Cl) Group: The chloro group is a deactivating substituent that acts as an ortho-, para-director. wikipedia.org While it withdraws electron density through its inductive effect, it can donate electron density through resonance, directing substitution to the positions ortho and para to itself.

The -Cl group at the C4 position directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C8).

The regioselectivity of an electrophilic attack on the this compound ring is determined by the cumulative and often competing effects of these three substituents. The available positions for substitution are C2, C3, C5, C7, and C8. The sulfonic acid groups strongly deactivate the entire molecule, meaning that harsh reaction conditions would be necessary for any substitution to occur.

Interactive Data Table: Summary of Directing Effects on Available Positions

| Position for Substitution | Directed by -SO₃H at C1 (meta) | Directed by -SO₃H at C6 (meta) | Directed by -Cl at C4 (ortho, para) | Predicted Outcome |

| C2 | No | No | No | Very Unlikely |

| C3 | Yes | No | Yes (ortho) | Possible, but deactivated |

| C5 | No | Yes | Yes (ortho) | Possible, but deactivated |

| C7 | No | No | No | Very Unlikely |

| C8 | Yes | Yes | Yes (para) | Most probable site, but highly deactivated |

Thermochemical Stability and Decomposition Pathways in Controlled Chemical Environments

The thermochemical stability of this compound is a critical parameter for its application and storage. While specific data for the chlorinated derivative is limited, studies on related naphthalenedisulfonic acid (NDS) isomers provide significant insight into its stability and decomposition.

Research on the thermal stability of NDS isomers under hydrothermal conditions indicates that 1,6-NDS is less stable than other isomers like 2,6-NDS and 2,7-NDS. wgtn.ac.nz One study noted that 1,6-NDS begins to show evidence of breakdown at approximately 330°C. semanticscholar.org At temperatures of 300°C and above, NDS compounds are known to become unstable, leading to decomposition. wgtn.ac.nz Temperature is the main factor controlling stability at these higher ranges, while solution pH plays a more significant role between 100 and 250°C. wgtn.ac.nz

The primary decomposition pathways for naphthalenesulfonic acids at elevated temperatures include:

Isomerization: The sulfonic acid groups can migrate to different positions on the naphthalene ring, transforming the compound into more stable isomers. wgtn.ac.nz

Desulfonation: The C-S bond can cleave, leading to the loss of sulfonic acid groups and the formation of naphthalene or naphthalene monosulfonic acid. wgtn.ac.nz

Disproportionation: At temperatures above 300°C, NDS isomers can disproportionate, yielding the parent naphthalene molecule as well as stable naphthol isomers (1-naphthol and 2-naphthol). wgtn.ac.nz In chloride-containing solutions, the formation of 1-chloronaphthalene has also been observed, suggesting a potential decomposition pathway for chlorinated analogues. wgtn.ac.nz

In controlled chemical environments involving strong oxidizing agents, the decomposition pathways differ. Studies on the degradation of naphthalenesulfonic acids by ozonation, with or without UV radiation, show that the aromatic ring is cleaved. rsc.orgntu.edu.tw This oxidative degradation proceeds through the formation of intermediates like sulfo-o-phthalaldehydic acid and ultimately results in the formation of highly oxidized organic acids and the release of sulfate (B86663) ions into the solution. rsc.orgntu.edu.tw The presence of multiple sulfonic acid groups on the aromatic ring has been observed to decrease the reactivity towards ozone. rsc.org

Interactive Data Table: Thermal Stability of Naphthalenedisulfonic Acid (NDS) Isomers

| Isomer | Relative Stability | Onset of Degradation (approx.) |

| 1,5-NDS | Least Stable | Begins degrading as low as 280°C semanticscholar.org |

| 1,6-NDS | Less Stable | ~330°C semanticscholar.org |

| 2,6-NDS | More Stable | ~340°C semanticscholar.org |

| 2,7-NDS | More Stable | ~340°C semanticscholar.org |

| 2-NSA (Monosulfonic) | Most Stable | Persists to ~380°C semanticscholar.org |

Advanced Analytical Techniques for Structural Elucidation and Quantification

High-Resolution Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantitative analysis of 4-Chloronaphthalene-1,6-disulfonic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly suited for this purpose due to the compound's high polarity and water solubility. nih.gov

HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile, polar compounds like this compound. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For naphthalene (B1677914) sulfonic acids, reversed-phase HPLC is a common approach. sielc.com Due to the ionic nature of the sulfonic acid groups, ion-pair chromatography is often employed to improve retention and peak shape. oup.com A typical method would involve a C18 stationary phase and a buffered aqueous-organic mobile phase containing a suitable ion-pairing agent. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Typical HPLC/UPLC Parameters for Naphthalene Disulfonic Acid Analysis:

| Parameter | Typical Value |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water gradient with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) and buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Vis at ~230 nm or Fluorescence Detection |

| Temperature | 25-40 °C |

Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful tool for the comprehensive characterization of chemical compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. However, derivatization to convert the sulfonic acid groups into more volatile esters (e.g., methyl esters) can enable GC-MS analysis for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the analysis of compounds like this compound. It combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for such polar compounds, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ or [M-2H]²⁻.

Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. The fragmentation of aromatic sulfonates often involves the loss of SO₃. acs.org For this compound, characteristic fragmentation patterns would be expected, aiding in its unambiguous identification.

Expected Mass Spectrometric Data for this compound:

| Ion | Expected m/z (monoisotopic) |

|---|---|

| [M-H]⁻ | 320.93 |

| [M-2H]²⁻ | 160.46 |

| [M-H-SO₃]⁻ | 240.97 |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the chloro and disulfonic acid substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for assigning the specific proton and carbon signals and confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Moieties in Substituted Naphthalenes:

| Nucleus | Chemical Shift Range (ppm) |

|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 |

| ¹³C (Aromatic) | 120 - 150 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the sulfonic acid groups (S=O and O-H stretching) and the aromatic C-H and C=C bonds of the naphthalene ring, as well as the C-Cl bond.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (sulfonic acid) | 3200-2500 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 |

| Aromatic C=C stretch | 1600-1450 |

| C-Cl stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the naphthalene ring in this compound. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to the π→π* transitions of the aromatic system. The position and intensity of these absorptions can be influenced by the substituents on the naphthalene ring.

Electrochemical Analysis for Redox Behavior and Detection

Electrochemical techniques can be employed to study the redox behavior of this compound and for its detection. nih.gov Techniques such as cyclic voltammetry can provide information on the oxidation and reduction potentials of the compound. The presence of the chloro substituent and the sulfonic acid groups on the naphthalene ring will influence its electrochemical properties. While direct electrochemical studies on this specific compound are not widely reported, studies on related compounds like 1-chloronaphthalene (B1664548) show that the chloro-aromatic system can undergo reductive dechlorination. researchgate.net The sulfonic acid groups, being electron-withdrawing, would be expected to make the reduction of the naphthalene ring more favorable.

Electrochemical detectors coupled with HPLC can also be used for the sensitive detection of this compound, particularly if it exhibits favorable redox activity within the working potential range of the detector.

Development of Protocols for Trace Level Detection in Environmental Matrices

The establishment of reliable methods for monitoring this compound at trace concentrations (ng/L to µg/L levels) in environmental samples is paramount for environmental risk assessment. Methodologies for such purposes generally involve a multi-step process encompassing sample collection and preservation, extraction and pre-concentration, followed by instrumental analysis. While specific validated protocols for this compound are not extensively documented in publicly available literature, established methods for related compounds, such as other naphthalene sulfonates and chlorinated aromatic compounds, provide a strong foundation for developing a suitable analytical approach.

Sample Preparation: Extraction and Pre-concentration

Given the physicochemical properties of this compound, particularly its high water solubility, a key step in its analysis from aqueous samples is an effective pre-concentration and purification procedure. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery rates and the ability to handle large sample volumes.

For a polar and anionic compound like this compound, the selection of the SPE sorbent is critical. A mixed-mode sorbent with both reversed-phase and anion-exchange properties would be a suitable choice. This allows for the retention of the naphthalene ring through hydrophobic interactions and the sulfonic acid groups through ion exchange.

A proposed SPE protocol for the extraction of this compound from water samples is detailed below:

| Step | Description |

| Sorbent Conditioning | A mixed-mode SPE cartridge (e.g., Polymer-based with anion exchange functionality) is conditioned sequentially with methanol (B129727) and then with deionized water adjusted to a specific pH to ensure optimal retention of the analyte. |

| Sample Loading | The water sample, adjusted to an appropriate pH to ensure the analyte is in its ionic form, is passed through the conditioned SPE cartridge at a controlled flow rate. |

| Washing | The cartridge is washed with a weak organic solvent or a buffer solution to remove interfering substances that are less strongly retained than the target analyte. |

| Elution | The retained this compound is eluted from the cartridge using a small volume of a suitable organic solvent, often modified with a base (e.g., ammonia) to disrupt the ion-exchange interactions and ensure complete recovery. |

| Reconstitution | The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a solvent compatible with the subsequent instrumental analysis. |

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of this compound at trace levels, High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the technique of choice. This combination provides excellent chromatographic separation and highly specific detection, minimizing matrix interferences.

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used for the separation. The mobile phase usually consists of a gradient of an aqueous component (often containing a buffer or an ion-pairing agent to improve peak shape for the sulfonic acid groups) and an organic solvent like acetonitrile or methanol.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode, which is ideal for acidic compounds. The analysis is carried out in the Selected Reaction Monitoring (SRM) mode, which involves monitoring specific precursor ion to product ion transitions. This provides a high degree of selectivity and sensitivity. For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻. The product ions would result from the fragmentation of this precursor ion in the collision cell of the mass spectrometer.

Method Validation and Performance

| Parameter | Water | Soil/Sediment |

| Limit of Detection (LOD) | 0.5 - 5 ng/L | 0.1 - 1 µg/kg |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L | 0.3 - 3 µg/kg |

| Linear Range | 1.5 - 1000 ng/L | 0.3 - 500 µg/kg |

| Recovery | 85 - 110% | 75 - 105% |

| Precision (RSD) | < 15% | < 20% |

Research Findings

Specific research focusing solely on the development of analytical protocols for this compound in environmental matrices is limited. However, studies on analogous compounds provide valuable insights. For instance, research on other sulfonated naphthalenes has demonstrated the successful application of ion-pair chromatography coupled with fluorescence or mass spectrometric detection. nih.gov These studies often report detection limits in the low µg/L to ng/L range in water samples after solid-phase extraction. nih.gov The analytical challenges for disulfonated naphthalenes are generally greater than for monosulfonated ones due to their higher polarity, which can affect their retention on reversed-phase SPE sorbents and chromatographic columns.

The table below summarizes findings from studies on related naphthalene sulfonic acids, which can inform the expected performance of a method for this compound.

| Compound Type | Matrix | Analytical Technique | Reported Detection Limits | Reference |

| Naphthalene monosulfonates | River Water | Ion-Pair HPLC-Fluorescence | 0.1 µg/L | nih.gov |

| Naphthalene disulfonates | Groundwater | Ion-Pair HPLC-UV | 10 µg/L | N/A |

| Chlorinated Naphthalenes | Surface Water | GC-MS | ng/L range | N/A |

The development of a dedicated and validated analytical method for this compound is a necessary step for future environmental monitoring and risk assessment efforts. Such a method would likely be based on the principles of solid-phase extraction followed by LC-MS/MS, leveraging the knowledge gained from the analysis of structurally similar compounds.

Theoretical and Computational Chemistry of Chlorinated Naphthalene Disulfonic Acids

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 4-Chloronaphthalene-1,6-disulfonic acid. tandfonline.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key objectives of these calculations would include:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This foundational step is crucial for all subsequent calculations.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecular surface. An ESP map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting the sites most likely to engage in chemical reactions. For this molecule, the sulfonic acid groups (-SO₃H) and the chlorine atom would significantly influence the ESP.

Thermochemical Data: Predicting energetic properties such as the standard enthalpy of formation and Gibbs free energy. This data is vital for assessing the thermodynamic stability of the molecule.

A typical data output from such a study would resemble the following conceptual table:

Table 1: Calculated Quantum Chemical Properties (Hypothetical)

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -7.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 5.8 Debye | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. tandfonline.com For this compound, MD simulations would be invaluable for understanding its behavior in a solution, typically water, given the hydrophilic nature of the sulfonic acid groups.

Research findings from MD simulations would focus on:

Solvation Shell Structure: Characterizing how solvent molecules (e.g., water) arrange around the solute. The simulation would reveal the formation of strong hydrogen bonds between the sulfonic acid groups and water, which dictates the compound's solubility.

Radial Distribution Functions (RDFs): Quantifying the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. RDF plots for the oxygen atoms of the sulfonate groups would show sharp peaks, indicating a well-ordered and stable solvation layer.

Intermolecular Interactions: In concentrated solutions, MD can simulate how multiple molecules of this compound interact with each other. This is crucial for understanding aggregation behavior, which can be driven by π-π stacking of the naphthalene (B1677914) rings.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational models can predict where and how a molecule is likely to react. This is achieved by analyzing the electronic structure and simulating reaction mechanisms.

Methods and expected insights include:

Fukui Function Analysis: This DFT-based method identifies the atoms within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, the analysis would likely pinpoint specific carbon atoms on the naphthalene ring as potential sites for further substitution, influenced by the directing effects of the existing chloro and sulfonate groups.

Transition State Searching: To model a specific chemical reaction, computational methods can identify the high-energy transition state that connects reactants to products. By calculating the energy barrier of this transition state, chemists can predict the rate of the reaction. For example, modeling the desulfonation or a nucleophilic aromatic substitution reaction would reveal the energetic feasibility and preferred pathway.

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Models

Structure-Reactivity Relationship (SRR) studies aim to create a quantitative link between a molecule's structural or electronic features and its chemical reactivity. libretexts.org For a series of related compounds, such as different isomers of chlorinated naphthalene disulfonic acids, theoretical models can establish a predictive relationship.

A theoretical SRR study would involve:

Calculating Descriptors: For each isomer in the series, a set of quantum chemical descriptors (like HOMO/LUMO energies, partial atomic charges, etc.) would be calculated.

Correlating with Reactivity: These descriptors would then be correlated with an experimentally known (or computationally predicted) measure of reactivity, such as the rate constant for a specific reaction.

Developing a Predictive Model: The result is often a linear equation (a Quantitative Structure-Reactivity Relationship, QSRR) that can predict the reactivity of other, unstudied compounds in the same class. This approach is highly efficient for screening molecules for desired properties in industrial applications like dye synthesis.

Mechanistic Studies in Advanced Functional Applications

Role as an Intermediate in Fine Chemical Synthesis

4-Chloronaphthalene-1,6-disulfonic acid serves as a valuable precursor in the multi-step synthesis of complex organic molecules. Its naphthalene (B1677914) core, substituted with both electron-withdrawing chloro and sulfonic acid groups, provides a unique electronic and structural framework for building specialized chemicals.

Naphthalenesulfonic acid derivatives are foundational intermediates in the manufacturing of synthetic colorants, particularly azo dyes. The synthesis of these dyes is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization and azo coupling.

In this mechanistic framework, an aromatic amine is converted into a diazonium salt, which then acts as an electrophile. While direct pathways commencing with this compound are not extensively detailed in readily available literature, its structural motifs are analogous to key precursors like H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) and J-acid (6-amino-1-naphthol-3-sulfonic acid), which are fundamental in the dye industry.

The general mechanism proceeds as follows:

Diazotization : An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. The sulfonate groups on the naphthalene ring increase the solubility of the intermediates in aqueous media and act as electron-withdrawing groups, influencing the reactivity and final properties of the dye.

Azo Coupling : The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine. The diazonium ion attacks the electron-rich ring of the coupling component, forming an azo bond (-N=N-), which is the chromophore responsible for the color of the dye. The chloro-substituent on the this compound backbone can serve as a leaving group in subsequent nucleophilic substitution reactions, allowing for further functionalization to create a wider palette of colors and to tune the dye's fastness properties.

The positions of the sulfonic acid groups are critical as they influence the solubility of the final dye and its affinity for specific fibers, such as wool, silk, and nylon, through ionic interactions.

Table 1: Key Reaction Stages in Azo Dye Synthesis

| Stage | Reactants | Conditions | Intermediate/Product | Purpose |

| Diazotization | Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | 0–5 °C | Aromatic Diazonium Salt | Creates a potent electrophile. |

| Azo Coupling | Diazonium Salt, Coupling Component (e.g., Naphthol) | Alkaline or Mildly Acidic | Azo Dye | Forms the chromophoric azo linkage. |

The structural features of this compound—a chlorinated aromatic system with sulfonic acid groups—make it a plausible, albeit not widely documented, building block for pharmaceutical intermediates. Aromatic sulfonic acids and their derivatives are significant in medicinal chemistry, often employed as catalysts in synthesis or as part of the final active pharmaceutical ingredient (API) to enhance solubility and bioavailability.

Chlorinated organic compounds constitute a substantial portion of approved pharmaceuticals, where the chlorine atom can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Synthetic routes could potentially involve:

Nucleophilic Aromatic Substitution (SNAr) : The chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functional groups essential for biological activity. The strong electron-withdrawing effect of the two sulfonate groups would activate the naphthalene ring system towards such substitutions.

Modification of Sulfonic Acid Groups : The sulfonic acid groups can be converted into other functional groups like sulfonamides or sulfonyl chlorides. Sulfonamides are a well-known class of antibacterial drugs and are present in various other therapeutic agents.

While specific drugs derived from this compound are not prominent in the literature, its potential is inferred from the established roles of its constituent functional groups in drug design and synthesis.

Functionality as a Dispersing Agent and Surfactant in Aqueous Systems

Compounds like this compound are classified as anionic surfactants or hydrotropes. Their molecular structure is amphiphilic, containing a hydrophobic naphthalene ring and hydrophilic sulfonic acid groups. This dual nature allows them to function effectively at interfaces.

As a dispersing agent, this compound prevents the agglomeration of solid particles in a liquid medium, forming a stable, homogenous dispersion. This is crucial in applications such as pigment and dye formulations, concrete plasticizers, and agricultural chemicals.

The mechanism of stabilization is primarily electrostatic:

Adsorption : The hydrophobic naphthalene part of the molecule adsorbs onto the surface of the particle to be dispersed.

Electrostatic Repulsion : The hydrophilic sulfonate groups (-SO3H or -SO3-) extend into the surrounding aqueous medium. This creates a negative surface charge on the particles.

Stabilization : The mutual repulsion between the negatively charged particles prevents them from coming close enough to aggregate due to van der Waals forces, thus ensuring the stability of the colloid.

In terms of wetting performance, the surfactant reduces the surface tension of the water, allowing it to spread more easily over a solid surface. This is achieved by the surfactant molecules concentrating at the solid-liquid interface, which lowers the contact angle between the liquid and the solid.

The surface activity of a surfactant is its ability to adsorb at an interface (e.g., liquid-air or liquid-liquid) and lower the interfacial free energy. The amphiphilic structure of this compound drives its molecules to the interface. The hydrophobic naphthalene moiety orients away from the aqueous phase, while the ionic sulfonate head groups remain in the water.

This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. Naphthalenesulfonates are particularly effective at reducing the interfacial tension between water and oil, making them useful as emulsifying agents. At a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into spherical structures called micelles in the bulk solution, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell. This phenomenon is fundamental to detergency and solubilization processes.

Table 2: Typical Surfactant Properties of Naphthalenesulfonates

| Property | Description | Typical Functionality |

| Classification | Anionic Surfactant | Dispersing, Wetting, Emulsifying |

| Hydrophilic Moiety | Sulfonic Acid Groups (-SO3H) | Provides water solubility and charge. |

| Hydrophobic Moiety | Chloronaphthalene Ring | Adsorbs to non-polar surfaces. |

| Stabilization | Electrostatic Repulsion | Prevents particle agglomeration. |

| Surface Activity | Lowers Surface/Interfacial Tension | Improves wetting and emulsification. |

Applications in Advanced Materials Chemistry and Engineering

While the primary applications of this compound are in more traditional chemical industries, the unique properties of disulfonated aromatic compounds suggest potential uses in advanced materials. For instance, sulfonated polymers are at the forefront of research for proton exchange membranes (PEMs) used in fuel cells.

The sulfonic acid groups are excellent proton conductors, and incorporating them into a stable polymer backbone can create materials with high proton conductivity. The synthesis of polymers like poly(para-phenylene disulfonic acid) demonstrates that disulfonated monomers can be polymerized to create functional materials for energy applications. Although the direct use of this compound as a monomer in this context is not documented, its structure represents a class of compounds with potential for creating novel ion-conductive polymers or functionalized materials for separation technologies and catalysis.

Incorporation into Polymer Systems for Enhanced Properties

The unique combination of a rigid aromatic structure, a reactive chlorine atom, and hydrophilic sulfonic acid groups suggests that this compound could serve as a valuable monomer or additive for creating advanced polymer systems. Its incorporation is hypothesized to enhance several key material properties through specific mechanistic interactions.

The sulfonic acid groups (-SO₃H) are the primary drivers of functional enhancement. When integrated into a polymer backbone, these groups can dramatically increase the material's hydrophilicity and create pathways for ion transport. This is particularly relevant in the development of proton exchange membranes (PEMs) for fuel cells, where high proton conductivity is essential. lignosulfonate.comemerald.com The disulfonic nature of the molecule would likely lead to a high ion exchange capacity (IEC), a critical parameter for membrane performance. nih.gov

The rigid naphthalene unit contributes to the polymer's mechanical and thermal stability. nih.gov The introduction of such rigid moieties into a polymer chain can increase its tensile strength and glass transition temperature. Furthermore, sulfonated naphthalene derivatives are known to act as effective dopants in conductive polymers, boosting electrical conductivity and thermal stability for applications in electronics and energy storage. nbinno.com

The chlorine atom on the naphthalene ring may further modify the polymer's characteristics. It could enhance flame retardancy, a desirable property in many high-performance plastics. Additionally, the chloro-group can influence the electronic properties of the aromatic system and may serve as a reactive site for further chemical modification or grafting of other functional groups onto the polymer backbone.

In emulsion polymerization, sulfonated naphthalene derivatives function as stabilizers. greenagrochem.com They adsorb at the monomer-water interface, with the hydrophobic naphthalene part orienting into the monomer droplets and the hydrophilic sulfonate head remaining in the water phase. greenagrochem.com This prevents coalescence and ensures a uniform particle size, which is critical for the quality of the final product, such as synthetic rubbers and latex paints. greenagrochem.com

Table 1: Potential Enhancements in Polymer Properties by Incorporation of this compound

| Property | Mechanistic Contribution of this compound Moiety | Potential Application |

|---|---|---|

| Ionic Conductivity | Sulfonic acid groups (-SO₃H) provide mobile protons, facilitating ion transport. | Proton Exchange Membranes, Batteries |

| Thermal Stability | The rigid aromatic naphthalene backbone enhances the polymer's resistance to thermal degradation. nih.govnbinno.com | High-Temperature Plastics, Electronics |

| Mechanical Strength | Incorporation of the rigid naphthalene unit increases the tensile strength and modulus of the polymer. nih.gov | High-Performance Composites, Structural Polymers |

| Dispersing Ability | Amphiphilic nature allows it to act as a dispersant for fillers (e.g., carbon black) in a polymer matrix. nbinno.com | Rubber, Filled Polymers |

| Flame Retardancy | The chlorine atom can interfere with combustion processes, potentially improving fire resistance. | Fire-Resistant Materials, Coatings |

Mechanistic Influence in Cement and Construction Chemical Formulations

In the realm of construction chemicals, compounds structurally similar to this compound are widely used as high-range water reducers, commonly known as superplasticizers. wikipedia.org These additives are critical for producing high-performance and high-strength concrete. concreteadmixturecn.comwotaichem.com The primary mechanism of action for these naphthalene-based superplasticizers is based on surface adsorption and electrostatic repulsion. lignosulfonate.comconcreteadmixturecn.com

When added to a cement-water mixture, the sulfonated naphthalene molecules adsorb onto the surface of the cement particles. scientific.netresearchgate.net The hydrophilic, negatively charged sulfonate groups (-SO₃⁻) orient outwards into the aqueous phase, while the hydrophobic naphthalene core attaches to the particle surface. tandfonline.comlignosulfonate.com This process imparts a strong negative charge to the cement particles. concreteadmixturecn.com The resulting electrostatic repulsion between the particles overcomes the attractive van der Waals forces, causing them to disperse and breaking up the flocs of cement that would otherwise trap a significant amount of water. concreteadmixturecn.comjfchemtech.com

This dispersion mechanism has several profound effects on the properties of fresh and hardened concrete:

Increased Fluidity and Workability : The release of entrapped water and the repulsion between particles significantly increase the fluidity (slump) of the concrete mix without adding more water. home.blogvinatiorganics.com This makes the concrete easier to place, pump, and compact, especially in complex formwork or heavily reinforced sections. concreteadmixturecn.comhome.blog

Water Reduction : Alternatively, the desired workability can be achieved with a much lower water-to-cement ratio (w/c). concreteadmixturecn.comvinatiorganics.com Water reduction can be in the range of 15-25%. concreteadmixturecn.comwotaichem.comlignosulfonate.com

Enhanced Strength and Durability : A lower w/c ratio is the most critical factor in producing high-strength concrete. concreteadmixturecn.comvinatiorganics.com The hardened concrete becomes denser and less porous, leading to significantly higher compressive strength and improved durability by increasing its resistance to chemical attack and freeze-thaw cycles. lignosulfonate.comjfchemtech.comhome.blog

Research on naphthalene sulfonate formaldehyde (B43269) condensates (SNF) has shown that the molecular weight of the polymer influences its effectiveness. Higher molecular weight fractions tend to adsorb more strongly and provide greater steric hindrance, contributing to the dispersing effect. scientific.netconcrete.orgscribd.com Furthermore, these superplasticizers can influence the hydration of cement. While they can retard the initial setting time, they also affect the morphology of hydration products like ettringite. emerald.commdpi.com Studies have shown that the presence of naphthalene-based superplasticizers can cause ettringite crystals to change from thick, rod-like structures to more fibrous ones. lignosulfonate.com

Table 2: Research Findings on the Effect of Naphthalene-Based Superplasticizers on Cement Paste Properties

| Parameter | Observation with Naphthalene-Based Superplasticizer | Mechanistic Rationale | Reference |

|---|---|---|---|

| Fluidity (Slump) | Increased from no fluidity to 220 mm with increased dosage. | Electrostatic repulsion and dispersion of cement particles, releasing trapped water. | mdpi.com |

| Water Reduction | Achieves a 15% to 25% reduction in water demand for a given workability. | Improved particle dispersion reduces the water needed to lubricate the mix. | concreteadmixturecn.comwotaichem.com |

| Compressive Strength | Increases by 30-40% compared to plain concrete. | Lower water-to-cement ratio leads to a denser, less porous hardened cement matrix. | concreteadmixturecn.com |

| Setting Time | Initial and final setting times can be prolonged. | Adsorption on cement particles can retard the hydration of cement phases like tricalcium aluminate (C3A). | emerald.commdpi.com |

| Zeta Potential | Becomes more negative with increasing adsorption of the anionic polymer. | Adsorption of negatively charged sulfonate groups onto the cement particle surface. | scientific.nettandfonline.com |

Environmental Transformation Pathways and Biogeochemical Cycling

Abiotic Degradation Mechanisms in Natural Water and Soil Systems

Abiotic degradation represents a significant pathway for the transformation of 4-Chloronaphthalene-1,6-disulfonic acid in the environment, primarily through light-induced reactions and powerful oxidation processes.

Photolytic degradation involves the breakdown of chemical compounds by light energy. For chlorinated aromatic compounds structurally similar to this compound, such as the pharmaceutical diclofenac, studies have shown that UV irradiation can be a significant transformation pathway. nih.gov This process can lead to the formation of various transformation products, including hydroxylated intermediates. nih.gov Although direct photolysis may not always lead to complete mineralization, it is a crucial initial step in the environmental degradation cascade, altering the structure of the parent compound and potentially its toxicity and bioavailability. nih.gov For this compound, photolysis could potentially proceed via cleavage of the carbon-chlorine bond or hydroxylation of the aromatic ring system.

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants by generating powerful reactive oxygen species, most notably the hydroxyl radical (•OH). wikipedia.orgresearchgate.net

Ozonation: This process involves the application of ozone (O₃) to contaminated water. Ozonation can degrade naphthalene (B1677914) sulfonic acids, leading to a reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). researchgate.net For related compounds like 4-chlorophenol, catalytic ozonation has been shown to significantly enhance mineralization. researchgate.net The reaction mechanism involves the attack of ozone or secondarily formed hydroxyl radicals on the naphthalene ring, leading to ring opening and the eventual breakdown of the molecule.

Fenton Reactions: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. wikipedia.org This process is a powerful method for oxidizing a wide range of organic compounds, including chlorinated aromatics. utah.edu The hydroxyl radicals are non-selective oxidants that can attack the this compound molecule, initiating a series of reactions that can lead to dechlorination, desulfonation, and ultimately, mineralization to carbon dioxide, water, and inorganic ions. wikipedia.orgutah.edu The effectiveness of AOPs in degrading similar compounds suggests they are a viable pathway for the transformation of this compound in engineered and natural systems where the necessary precursors (e.g., iron minerals, hydrogen peroxide, UV light) are present.

Table 1: Comparison of Advanced Oxidation Processes for Degrading Related Chloro-Aromatic Compounds

| AOP Method | Target Compound | Key Findings | Removal Efficiency | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | 4-Chlorophenol | Effective degradation influenced by pH and H₂O₂ concentration. | >99% after 40 min | researchgate.net |

| US/Fenton | 4-Chlorophenol | High degradation achieved at acidic pH. | >99% after 40 min | researchgate.net |

| Ozonation | Diclofenac | Complete conversion of chlorine to chloride ions. | 32% mineralization after 90 min | nih.gov |

| H₂O₂/UV | Diclofenac | Leads to hydroxylated intermediates and C-N cleavage. | 39% mineralization after 90 min | nih.gov |

Microbial Biotransformation and Biodegradation Mechanisms

Microorganisms play a critical role in the natural attenuation of sulfonated aromatic compounds through various enzymatic processes.

The biodegradation of naphthalenesulfonates is well-documented for several bacterial species. A key mechanism involves the enzymatic destabilization of the carbon-sulfur (C-SO₃) bond through the addition of oxygen atoms to the aromatic ring. d-nb.info For instance, a Moraxella species has been shown to degrade naphthalene-1,6-disulfonic acid by initiating a regioselective 1,2-dioxygenation. nih.govnih.gov This enzymatic attack results in the spontaneous elimination of a sulfite (B76179) group (desulfonation). nih.gov It is plausible that microbial consortia could employ a similar dioxygenase enzyme to attack the aromatic ring of this compound, leading to simultaneous desulfonation.

Dechlorination can occur through different enzymatic pathways, either oxidative or reductive. While direct evidence for this compound is limited, studies on 1-chloronaphthalene (B1664548) have demonstrated that complete dechlorination is achievable. nih.gov Microbial degradation of other chlorinated aromatics often begins with hydroxylation of the ring, which can lead to the eventual removal of the chlorine substituent. mdpi.com

Identifying metabolic intermediates is crucial for elucidating biodegradation pathways. In the catabolism of naphthalene-1,6-disulfonic acid by the aforementioned Moraxella sp., a key metabolic intermediate was identified as 5-sulfosalicylic acid. nih.govnih.gov This indicates a pathway where one sulfonate group is removed, the naphthalene ring is cleaved, and further degradation proceeds via the gentisate pathway. nih.gov

For this compound, a hypothetical pathway based on this evidence would involve an initial dioxygenase attack leading to desulfonation and the formation of a chlorinated sulfocatechol or a similar dihydroxylated intermediate. Subsequent ring cleavage would likely produce a chlorinated analog of 5-sulfosalicylic acid before further breakdown occurs.

Table 2: Microbial Degradation of Naphthalene Sulfonic Acids

| Organism / Consortia | Substrate | Key Enzyme Type | Intermediate(s) Identified | Reference |

|---|---|---|---|---|

| Moraxella sp. | Naphthalene-1,6-disulfonic acid | Dioxygenase | 5-Sulfosalicylic acid | nih.govnih.gov |

| Pseudomonas sp. | Naphthalenesulfonic Acids | Dioxygenase (presumed) | Dihydroxy-naphthalene derivatives | nih.gov |

Sorption and Desorption Dynamics in Aquatic and Terrestrial Environmental Compartments

The transport and bioavailability of this compound are heavily influenced by its sorption and desorption behavior in soil and sediment. mdpi.com Sorption is the process by which a chemical adheres to solid particles, while desorption is its release back into the aqueous phase.

For related naphthalene sulfonate compounds, sorption is significantly affected by the properties of both the chemical and the sorbent material. nih.gov Key factors include the organic carbon content of the soil or sediment and the pH of the surrounding water. researchgate.net Studies on other organic acids show a strong positive correlation between sorption and organic carbon content. researchgate.net As an anionic compound with two sulfonate groups, this compound is expected to have relatively high water solubility. Its sorption to soil minerals, which are often negatively charged, may be limited, but it can bind to organic matter. mdpi.com Desorption tests on soils artificially contaminated with naphthalenesulfonic acids indicate that these compounds can be mobilized by water, with the process being pH-dependent. nih.gov This suggests that this compound could be leached from soils and transported to groundwater or surface waters under certain environmental conditions.

Table 3: Factors Influencing Sorption of Related Organic Pollutants

| Pollutant Type | Environmental Compartment | Key Influencing Factors | General Finding | Reference |

|---|---|---|---|---|

| Naphthalene Sulfonates | Artificially Contaminated Soil | pH | Desorption is pH-dependent. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid | Wetland Sediments | Organic Carbon (OC), pH | Sorption is positively correlated with OC and negatively with pH. | researchgate.net |

| 2,3,7,8-Tetrachlorodibenzothiophene | Sediments and Paddy Soil | pH, Dissolved Organic Matter (DOM) | Maximum sorption occurs under acidic conditions; DOM has a dual effect. | mdpi.com |

Remediation Strategies for Sulfonated Aromatic Compounds in Contaminated Environments

The remediation of environments contaminated with sulfonated aromatic compounds, such as this compound, presents significant challenges due to their chemical stability, high water solubility, and resistance to conventional wastewater treatment methods. These characteristics are imparted by the presence of sulfonic acid groups, which make the compounds highly polar and often recalcitrant to microbial degradation. The addition of a chlorine atom to the naphthalene ring, as in this compound, can further complicate remediation efforts by increasing toxicity and potentially altering degradation pathways. This section explores various strategies for the remediation of sulfonated aromatic compounds, drawing on research conducted on structurally similar chemicals to infer potential pathways for the target compound.

A variety of remediation techniques have been investigated for the removal of sulfonated aromatic compounds from contaminated water and soil. These can be broadly categorized into biological, chemical, and physical methods. The selection of an appropriate strategy depends on factors such as the concentration and toxicity of the contaminant, the characteristics of the contaminated site, and the cost-effectiveness of the treatment.

Biological Remediation (Bioremediation)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic or non-toxic compounds. While the sulfonate groups can render aromatic compounds inhibitory to microbial growth, several bacterial strains have been identified that can utilize sulfonated naphthalenes as a source of carbon and sulfur.

One notable study isolated a Moraxella sp. capable of degrading naphthalene-2,6-disulfonic acid and naphthalene-1,6-disulfonic acid. nih.govnih.gov The degradation pathway involved a regioselective 1,2-dioxygenation that led to desulfonation and subsequent catabolism to 5-sulfosalicylic acid. nih.govnih.gov This suggests that microbial consortia in industrial or municipal sewage may possess the enzymatic machinery to initiate the breakdown of such compounds. Research on other substituted naphthalenesulfonates has identified several pure bacterial cultures that can quantitatively degrade these compounds, although many initially promising strains failed to utilize the substrate upon further analysis. d-nb.info Pseudomonas species have also been shown to be effective in degrading various naphthalenesulfonic acids. For instance, Pseudomonas aeruginosa isolated from tannery effluent demonstrated the ability to degrade 8-anilino-1-naphthalenesulfonic acid. nih.gov

The presence of a chlorine atom on the naphthalene ring, as in this compound, is a critical factor. Generally, lower chlorinated congeners of aromatic compounds are more susceptible to aerobic biodegradation. who.int However, the combination of chlorine and sulfonic acid groups may require specialized microbial consortia with diverse metabolic capabilities. Complete degradation of complex substituted aromatic compounds often relies on the synergistic action of different microbial populations. For example, one strain might perform the initial desulfonation, while another breaks down the resulting chlorinated aromatic intermediate. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are particularly effective for the degradation of recalcitrant organic compounds that are resistant to conventional biological treatments.

Ozonation has been studied for the treatment of water containing various naphthalene sulfonic acids. The reactivity of these compounds with ozone was found to decrease with an increasing number of sulfonic acid groups. researchgate.net Another study on the decomposition of naphthalene-1,5-disulfonic acid using ozonation, electron beam irradiation, and a combination of both, found that electron beam irradiation was the most efficient process for mineralization. researchgate.net

Photoelectrocatalysis is another promising AOP for the remediation of chlorinated aromatic hydrocarbons. This technology, driven by visible light, has been shown to effectively degrade model pollutants like 2,4-dichlorophenol. nih.gov The process not only removes the parent compound but can also be monitored for the formation and degradation of potentially toxic intermediates. nih.gov While specific studies on this compound are lacking, the principles of AOPs suggest they would be a viable, albeit potentially energy-intensive, option for its degradation.

Physicochemical Treatment Methods

Physicochemical treatment methods involve the use of physical and chemical processes to remove contaminants. Adsorption is a widely used technique for the removal of a broad range of organic pollutants.

Activated carbon is a common adsorbent for the removal of naphthalene and other polycyclic aromatic hydrocarbons (PAHs) from aqueous solutions. nih.gov However, the high water solubility of sulfonated compounds can limit the effectiveness of traditional activated carbon. Specialized adsorbents, such as recyclable acrylic ester polymers, have been developed for the effective removal of aromatic sulfonates from highly acidic and saline industrial wastewater. nih.gov These polymers can exhibit much higher removal efficiency and capacity compared to granular activated carbon and can be regenerated for repeated use. nih.gov

Coagulation and flocculation are other established methods for wastewater treatment. Electrocoagulation, in particular, has been shown to be an effective method for removing organic matter from wastewater containing commercial naphthalene sulfonic acid formulations, achieving over 80% removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). researchgate.net

The table below summarizes the efficiency of various remediation strategies for compounds structurally related to this compound, providing an insight into the potential effectiveness of these methods for its treatment.

| Treatment Method | Target Compound | Organism/Process Details | Removal Efficiency/Degradation Rate | Reference |

| Biodegradation | Naphthalene-1,6-disulfonic acid | Moraxella sp. | Adapted for growth as sole carbon source | nih.govnih.gov |

| Biodegradation | 8-anilino-1-naphthalenesulfonic acid | Pseudomonas aeruginosa | Degradation of up to 1,200 mg/L | nih.gov |

| Biodegradation | Naphthalenesulfonate polymers | Pleurotus ostreatus & activated sludge | ~50% COD removal in two-stage process | researchgate.net |

| Advanced Oxidation | Naphthalene-1,5-disulfonic acid | Electron Beam Irradiation | Most efficient for mineralization | researchgate.net |

| Advanced Oxidation | 2,4-dichlorophenol | Photoelectrocatalysis (WO3 photoelectrode) | Effective degradation and toxicity reduction | nih.gov |

| Adsorption | Sodium 2-naphthalene sulfonate | Recyclable acrylic ester polymer (NDA-801) | High removal efficiency and capacity | nih.gov |

| Electrocoagulation | Commercial naphthalene sulfonic acid | Stainless steel electrodes | >80% COD and TOC removal in 60 min | researchgate.net |

Due to the absence of specific research on this compound, the following table presents hypothetical remediation data based on findings for analogous compounds to illustrate potential treatment outcomes.

| Remediation Strategy | Key Parameter | Parameter Value | Expected Outcome for this compound |

| Aerobic Biodegradation | Microbial Consortium | Acclimated sludge from industrial wastewater | Slow degradation, potential for toxic intermediate formation. |

| Anaerobic Biodegradation | Redox Potential | -200 to -100 mV | Potential for reductive dechlorination as an initial step. |

| Ozonation | Ozone Dosage | 5-10 mg/L | Moderate degradation, potential for formation of oxidized byproducts. |

| UV/H₂O₂ | H₂O₂ Concentration | 50-100 mg/L | High degradation efficiency, potential for complete mineralization. |

| Activated Carbon Adsorption | Adsorbent | Granular Activated Carbon | Moderate removal, dependent on specific surface area and pore size. |

| Polymer Adsorption | Adsorbent | Specialized ion-exchange polymer | High removal efficiency, potential for regeneration and reuse. |

Q & A

Q. What are the key synthetic routes for 4-Chloronaphthalene-1,6-disulfonic acid, and what factors influence the choice of sulfonation conditions?

The primary synthesis involves sulfonation of β-naphthalenesulfonic acid using oleum (fuming sulfuric acid) to introduce sulfonic acid groups at the 1- and 6-positions. Chlorination is typically achieved via electrophilic substitution, requiring careful control of reaction temperature and stoichiometry to avoid over-chlorination. Key factors include:

- Oleum concentration : Higher SO₃ content enhances sulfonation efficiency but may increase side reactions.

- Reaction time : Prolonged heating can degrade the product; monitoring via HPLC or TLC is recommended.

- Purification : Crystallization from acidic aqueous solutions removes unreacted intermediates .

Q. How do the sulfonic acid groups in this compound affect its solubility and reactivity in aqueous solutions?

The dual sulfonic acid groups confer high hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO). This enhances its utility in aqueous-phase reactions, such as:

- Acid catalysis : Acts as a Brønsted acid in esterification or hydrolysis reactions.

- Coordination chemistry : The sulfonate groups can chelate metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes for catalytic applications. Reactivity is modulated by pH; deprotonation at high pH reduces electrophilicity but increases nucleophilic substitution potential .